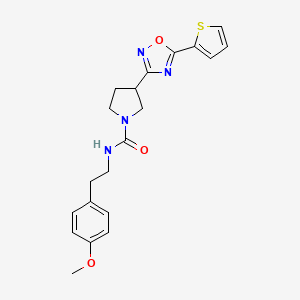

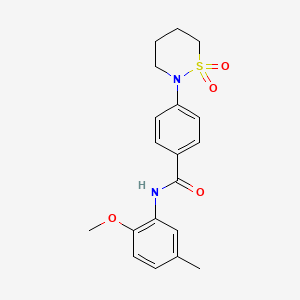

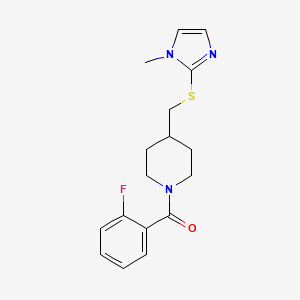

6-(morpholine-4-sulfonyl)-1H-1,2,3-benzotriazol-1-ol

説明

Morpholine-4-sulfonyl chloride is a halogenated organic compound . It’s used as an anticancer agent and has shown potent antibacterial activity against human pathogens such as Helicobacter pylori and Staphylococcus aureus . It’s also known to be a coagulant agent, which means it helps the blood clot .

Synthesis Analysis

Morpholines, including morpholine-4-sulfonyl chloride, can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular weight of morpholine-4-sulfonyl chloride is 185.63 . Its InChI code is 1S/C4H8ClNO3S/c5-10(7,8)6-1-3-9-4-2-6/h1-4H2 .Chemical Reactions Analysis

Morpholines can be synthesized from 1,2-amino alcohols and their derivatives, which are the most common starting materials for the preparation of morpholines . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .Physical And Chemical Properties Analysis

Morpholine-4-sulfonyl chloride is a colorless liquid with a weak, ammonia- or fish-like odor . It has a molecular weight of 185.63 . It’s stable under normal conditions and does not decompose below its melting point .科学的研究の応用

Enzymatic and Biological Activity

One of the key applications of sulfonamide compounds, which include 6-(morpholine-4-sulfonyl)-1H-1,2,3-benzotriazol-1-ol, is their role in inhibiting various enzymes, thereby influencing biological activities. Sulfonamide inhibitors are critical in therapy for bacterial infections and other microorganism-caused diseases. They also find applications as diuretics, carbonic anhydrase inhibitors, and antiepileptics, highlighting their broad utility in medical and pharmaceutical fields (Gulcin & Taslimi, 2018).

Pharmacological Implications

The morpholine moiety, a part of 6-(morpholine-4-sulfonyl)-1H-1,2,3-benzotriazol-1-ol, has been extensively studied for its pharmacological significance. Morpholine derivatives exhibit a broad spectrum of pharmacological activities, indicating their potential in developing novel therapeutic agents. These compounds are involved in various pharmacological activities, reflecting their importance in medicinal chemistry and drug design processes (Asif & Imran, 2019).

Environmental Impact and Health Implications

The widespread use of sulfonamides, including those related to 6-(morpholine-4-sulfonyl)-1H-1,2,3-benzotriazol-1-ol, has led to their presence in the environment, posing potential risks to human health. These compounds, derived mainly from agricultural activities, can induce changes in microbial populations that may have hazardous health implications. This underscores the importance of understanding and mitigating the environmental impact of such chemicals (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Safety And Hazards

Morpholine-4-sulfonyl chloride is considered a skin and eye irritant, as well as a skin sensitizer . It’s recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

特性

IUPAC Name |

4-(3-hydroxybenzotriazol-5-yl)sulfonylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O4S/c15-14-10-7-8(1-2-9(10)11-12-14)19(16,17)13-3-5-18-6-4-13/h1-2,7,15H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTKWKYMHRDNTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=NN3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301332833 | |

| Record name | 4-(3-hydroxybenzotriazol-5-yl)sulfonylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301332833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85199118 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

6-(morpholine-4-sulfonyl)-1H-1,2,3-benzotriazol-1-ol | |

CAS RN |

571154-96-6 | |

| Record name | 4-(3-hydroxybenzotriazol-5-yl)sulfonylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301332833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5S)-N-(thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2888355.png)

![methyl 4-(2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2888362.png)

![(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2888367.png)

![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide](/img/structure/B2888368.png)

![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2888373.png)